7-Methoxy-1-vinylnaphthalene
Overview
Description
7-Methoxy-1-vinylnaphthalene is a chemical compound with the empirical formula C13H12O . Its molecular weight is 184.23 . It is a solid substance .
Synthesis Analysis
The synthesis of this compound involves a versatile C–H alkylation using a non-toxic, low-cost iron catalyst . This process is used for the synthesis of substituted indoles with two chiral elements . The key to achieving excellent diastereo- and enantioselectivity was substitution on a chiral N-heterocyclic carbene ligand providing steric hindrance .Molecular Structure Analysis
The SMILES string of this compound isC=CC1=C(C=C2OC)C(C=C2)=CC=C1
. The InChI is 1S/C13H12O/c1-3-10-5-4-6-11-7-8-12(14-2)9-13(10)11/h3-9H,1H2,2H3
. Chemical Reactions Analysis
This compound has been involved in iron-catalyzed stereoselective C–H alkylation for simultaneous construction of CN axial and C-central chirality . This reaction is part of the assembly of chiral molecules with multiple stereogenic elements .Physical and Chemical Properties Analysis
This compound is a solid substance . It has an empirical formula of C13H12O and a molecular weight of 184.23 .Future Directions
Continuous flow technology has been widely adopted in manufacturing active pharmaceutical ingredients (APIs). An expeditious multi-step continuous-flow strategy has been reported for an efficient and highly productive flow synthesis of 7-methoxy-1-tetralone, which is an essential intermediate for the opioid analgesic drug (-)-dezocine .
Properties
IUPAC Name |
1-ethenyl-7-methoxynaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c1-3-10-5-4-6-11-7-8-12(14-2)9-13(10)11/h3-9H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVBSSQKNOJKBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=C2C=C)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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